molecular formula C15H29NOS B14620032 1-[(3-Isocyanatopropyl)sulfanyl]undecane CAS No. 60853-06-7

1-[(3-Isocyanatopropyl)sulfanyl]undecane

Cat. No.: B14620032
CAS No.: 60853-06-7
M. Wt: 271.5 g/mol
InChI Key: CYNLRHWXIIIOHN-UHFFFAOYSA-N
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Description

1-[(3-Isocyanatopropyl)sulfanyl]undecane is a bifunctional organic compound that integrates a long-chain undecane group with a terminal isocyanate, connected via a thioether (sulfanyl) linkage. Its primary research value lies in its role as a building block for the synthesis of novel polymers, particularly polyurethanes and polyureas. The isocyanate group ( -N=C=O ) is highly reactive towards nucleophiles like alcohols and amines, enabling the formation of urethane or urea bonds, which are the foundational linkages in a wide array of polymeric materials. Concurrently, the hydrophobic undecane chain and the thioether bridge impart specific properties to the resulting polymers, such as modified flexibility, hydrophobicity, and potential for unique self-assembly behaviors. Researchers utilize this compound to create specialized polyurethane elastomers, coatings, and adhesives with tailored mechanical and chemical resistance properties. Furthermore, the thioether moiety can influence the material's characteristics, such as its oxidation resistance and compatibility with other components, and may serve as a potential site for further chemical modification ( source on thioether polymers ). This compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60853-06-7

Molecular Formula

C15H29NOS

Molecular Weight

271.5 g/mol

IUPAC Name

1-(3-isocyanatopropylsulfanyl)undecane

InChI

InChI=1S/C15H29NOS/c1-2-3-4-5-6-7-8-9-10-13-18-14-11-12-16-15-17/h2-14H2,1H3

InChI Key

CYNLRHWXIIIOHN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCSCCCN=C=O

Origin of Product

United States

Synthetic Pathways to 1 3 Isocyanatopropyl Sulfanyl Undecane

Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, readily available precursors. For 1-[(3-isocyanatopropyl)sulfanyl]undecane, the analysis reveals two primary points for disconnection: the isocyanate group and the thioether linkage.

Functional Group Interconversion (FGI) of the Isocyanate: The isocyanate group (R-NCO) is most commonly derived from a primary amine (R-NH₂). This retrosynthetic step points to 3-(undecylsulfanyl)propan-1-amine as a key late-stage precursor.

Disconnection of the Thioether Linkage: The C-S-C bond of the thioether can be disconnected in two ways:

Pathway A (Disconnection at the Propyl-Sulfur Bond): This break suggests a reaction between undecane-1-thiol and a three-carbon electrophile that contains or can be converted to the isocyanate group. This leads to precursors such as undecane-1-thiol and allyl isocyanate or 3-chloropropan-1-amine .

Pathway B (Disconnection at the Undecyl-Sulfur Bond): This alternative break points to a sulfur-containing nucleophile and an eleven-carbon electrophile. The corresponding precursors would be 3-mercaptopropan-1-amine (or a derivative) and a 1-haloundecane (e.g., 1-bromoundecane).

Based on this analysis, the most convergent and efficient synthetic strategy appears to be the direct addition of undecane-1-thiol to allyl isocyanate, which constructs the thioether linkage and preserves the existing isocyanate group in a single step. google.com Other pathways involving the sequential formation of the thioether followed by the isocyanate group are also viable.

Methodologies for Isocyanate Group Formation in Organosulfur Compounds

The conversion of a primary amine to an isocyanate in the presence of a sulfur atom requires careful selection of reagents to avoid unwanted side reactions, such as oxidation of the thioether.

The synthesis of isocyanates from primary amines can be achieved through several methods, each with distinct advantages and limitations.

Phosgenation: The traditional industrial method involves the reaction of a primary amine with phosgene (B1210022) (COCl₂). google.com This reaction proceeds through a carbamoyl chloride intermediate, which eliminates hydrogen chloride (HCl) upon heating to yield the isocyanate. While highly effective, this route has significant drawbacks related to the extreme toxicity of phosgene and the corrosive nature of the HCl byproduct. researchgate.netcore.ac.uk

Non-Phosgene Routes: In response to the hazards of phosgenation, several "greener" alternatives have been developed. google.comresearchgate.net A prominent method is the thermal decomposition of carbamates. researchgate.net In this two-step process, the amine is first converted to a carbamate (B1207046), which is then heated to produce the isocyanate and an alcohol byproduct. Other non-phosgene strategies include the Curtius, Hofmann, and Lossen rearrangement reactions, which convert carboxylic acid derivatives into isocyanates. ebrary.net

Table 1: Comparison of Major Isocyanate Synthesis Methods

Method Typical Reagents Advantages Disadvantages
Phosgenation Primary amine, Phosgene (COCl₂) High yield, well-established, versatile Use of highly toxic phosgene, corrosive HCl byproduct researchgate.netcore.ac.uk
Carbamate Pyrolysis Primary amine, Dialkyl carbonate; Heat Avoids phosgene, "greener" process researchgate.net Requires high temperatures, multi-step process
Curtius Rearrangement Carboxylic acid -> Acyl azide; Heat Mild conditions, avoids strong oxidants Use of potentially explosive azides ebrary.net

The presence of a thioether (sulfide) group within the precursor molecule necessitates careful consideration of reaction conditions. Thioethers are susceptible to oxidation to sulfoxides or sulfones, especially in the presence of strong oxidizing agents.

When synthesizing an isocyanate from a thioether-containing amine like 3-(undecylsulfanyl)propan-1-amine, the chosen method must be compatible with the sulfur atom.

Phosgenation is generally compatible, as the reagents are not typically oxidizing.

Of the rearrangement reactions, the Hofmann rearrangement is less suitable due to the use of strong oxidants like sodium hypobromite.

The Curtius rearrangement , proceeding from an acyl azide, is a milder alternative that is less likely to affect the thioether moiety. ebrary.net

A superior strategy to circumvent potential side reactions is to form the thioether linkage on a substrate that already contains the isocyanate group. For instance, the reaction between a thiol and allyl isocyanate directly yields a thioether isocyanate, thereby protecting the sulfur from the conditions required for isocyanate formation. google.com

Strategies for Thioether Linkage Construction (Sulfanyl Undecane (B72203) Moiety)

The formation of the C-S bond is a cornerstone of synthesizing the target molecule's backbone. The most common methods involve nucleophilic substitution or addition reactions. acsgcipr.org

One of the most fundamental and widely used methods for constructing thioethers is the nucleophilic substitution (Sₙ2) reaction. pearson.comacs.org This pathway involves the reaction of a sulfur-based nucleophile (a thiolate anion) with a carbon-based electrophile (an alkyl halide or sulfonate). pearson.comnih.gov

To synthesize the key precursor, 3-(undecylsulfanyl)propan-1-amine, two Sₙ2 approaches are feasible:

Route A: The reaction of undecane-1-thiol with an amine-containing electrophile such as 3-chloro-1-propanamine . The thiol is first deprotonated with a base (e.g., sodium hydroxide) to form the more nucleophilic thiolate, which then displaces the chloride ion.

Route B: The reaction of 3-amino-1-propanethiol with an undecyl electrophile like 1-bromoundecane .

These reactions are typically carried out in polar solvents that facilitate the Sₙ2 mechanism.

Table 2: Nucleophilic Substitution Routes to 3-(undecylsulfanyl)propan-1-amine

Route Sulfur Nucleophile Carbon Electrophile Key Features
A Undecane-1-thiol 3-Chloro-1-propanamine Utilizes a long-chain thiol and a short-chain functionalized halide.
B 3-Amino-1-propanethiol 1-Bromoundecane Utilizes a functionalized thiol and a long-chain alkyl halide.

The addition of thiols to carbon-carbon double bonds (a thiol-ene reaction) provides a highly efficient and atom-economical method for forming C-S bonds. wikipedia.org This reaction can proceed through either a free-radical or an ionic (Michael addition) mechanism.

Free-Radical Addition: This pathway is typically initiated by UV light or a radical initiator. The reaction of undecane-1-thiol with an alkene like allyl isocyanate proceeds via an anti-Markovnikov addition, where the sulfur atom adds to the terminal carbon of the double bond. wikipedia.org This is a particularly powerful method as it can directly form the target molecule this compound in a single, highly efficient step. google.com Reaction temperatures are preferably kept low to prevent unwanted reactions involving the isocyanate group. google.com

Michael Addition: This base-catalyzed conjugate addition occurs when the alkene is activated by an electron-withdrawing group. wikipedia.org While not directly applicable for the single-step synthesis from allyl isocyanate, it could be used in a multi-step pathway (e.g., addition of undecane-1-thiol to acrylonitrile, followed by reduction and conversion to isocyanate).

The direct free-radical addition of undecane-1-thiol to allyl isocyanate represents the most convergent and elegant synthetic route to the target compound. google.com

Table 3: Comparison of Thiol-Ene Addition Mechanisms

Mechanism Initiator/Catalyst Regioselectivity Key Features
Free-Radical UV light, thermal initiators Anti-Markovnikov High yields, rapid, tolerant of many functional groups, "click" chemistry characteristics wikipedia.org
Michael Addition Base or nucleophile Conjugate (1,4) addition Requires an electron-deficient alkene, proceeds under ionic conditions wikipedia.org

Advanced Catalytic Thioetherification Methods

The formation of the thioether linkage is a critical step in the synthesis of this compound. Modern synthetic chemistry has moved beyond classical methods, embracing advanced catalytic systems that offer improved efficiency, selectivity, and milder reaction conditions. Copper-catalyzed cross-coupling reactions, in particular, have emerged as a powerful tool for C–S bond formation. organic-chemistry.orgtandfonline.com These methods often avoid the use of foul-smelling thiols by employing alternative, odorless sulfur sources. organic-chemistry.org

One prominent strategy involves the copper-catalyzed reaction between an alkyl halide and a suitable sulfur transfer reagent. semanticscholar.orgresearchgate.net For the synthesis of a precursor to the target molecule, this could involve reacting 1-haloundecane with a protected aminopropylthiol derivative or, more directly, reacting undecanethiol with a 3-halopropylamine or its precursor. Catalytic systems for such transformations often utilize copper(I) salts, such as copper(I) iodide (CuI), in the presence of a base and a suitable solvent.

Research into these methods has identified several key advantages, including high functional group tolerance, operational simplicity, and the ability to use environmentally benign and inexpensive catalysts and reagents. organic-chemistry.orgsemanticscholar.org For instance, studies have shown that S-alkyl butanethioate can serve as an effective thiol source in copper-catalyzed reactions with alkyl iodides, providing a complementary method for alkyl sulfide (B99878) synthesis without requiring toxic thiols. tandfonline.comsemanticscholar.org Another innovative approach uses readily available sulfur sources like sodium thiosulfate (Na₂S₂O₃·5H₂O) or elemental sulfur (S₈) in the presence of copper salts to react with alkyl halides. organic-chemistry.orgacs.org

The choice of catalyst, ligand, base, and solvent significantly influences the reaction's yield and selectivity. Optimization studies have demonstrated that a careful selection of these parameters is crucial for achieving high efficiency. organic-chemistry.org The mechanism of these reactions is thought to involve the activation of the sulfur source, formation of a copper-thiolate intermediate, and subsequent reductive elimination to yield the desired thioether. organic-chemistry.org

Below is a table summarizing various advanced catalytic systems applicable to the thioetherification step.

Catalyst SystemSubstratesSulfur SourceTypical ConditionsKey Advantages
CuI / BaseAlkyl Halide, ThiolThiolDMF or MeCN, 80-120 °CHigh yield, good functional group tolerance
Copper SaltsAlkyl Halide, NitroareneNa₂S₂O₃·5H₂O or S₈Green solvents, BaseOdorless, uses inexpensive sulfur sources organic-chemistry.orgacs.org
CuIAlkyl IodideS-Alkyl ButanethioateBase, SolventAvoids use of toxic thiols, operational simplicity tandfonline.comsemanticscholar.org
Metal-FreeHalogenated Heterocycle, ThiolThiolMeCN, 23-90 °CMild, avoids transition metals, proceeds via PTDI SNAr mechanism nih.govchemrxiv.org

Convergent and Linear Synthesis Approaches for this compound

A plausible linear pathway to this compound could start from 1-undecanethiol. The sequence might be as follows:

Thioetherification: Reaction of 1-undecanethiol with a 3-halopropylamine precursor (e.g., 1-bromo-3-chloropropane) to form the thioether linkage.

Azide Introduction: Conversion of the terminal halide to an azide.

Reduction: Reduction of the azide to a primary amine, yielding 3-(undecylsulfanyl)propan-1-amine.

Isocyanate Formation: Conversion of the primary amine to the isocyanate group. This is traditionally done with phosgene or its derivatives, but modern, safer methods utilize reagents like carbon dioxide in a Staudinger–aza-Wittig reaction. beilstein-journals.org

For this compound, a convergent approach would involve preparing two key intermediates separately:

Fragment A: 1-Undecanethiol.

Fragment B: A 3-carbon synthon containing a protected amine or a group that can be converted to an isocyanate, and a leaving group (e.g., 3-bromopropan-1-amine, appropriately protected).

These two fragments are then coupled in a key thioetherification step. Following the coupling, the protecting group on the amine is removed, and the resulting amine is converted to the isocyanate. This approach minimizes the number of steps performed on the main carbon chain, thereby preserving yield.

The following table provides a comparative overview of the two approaches.

FeatureLinear SynthesisConvergent Synthesis
Strategy Sequential, step-by-step construction from a single starting material. chemistnotes.comIndependent synthesis of fragments followed by late-stage coupling. wikipedia.org
Efficiency Generally lower, as the overall yield is the product of many sequential steps. differencebetween.comTypically higher, leading to better overall yields. chemistnotes.com
Time Can be more time-consuming due to the sequential nature. fiveable.meAllows for parallel synthesis of fragments, potentially saving time. fiveable.me
Purification Intermediates are carried through all steps, potentially complicating purification.Purification may be simpler as starting materials for the final coupling are purified independently.
Flexibility Less flexible; a failure in an early step impacts the entire synthesis.More flexible; fragments can be modified or replaced independently.

Optimization of Reaction Conditions for Enhanced Purity and Scalability

Optimizing reaction conditions is paramount for developing a synthetic route that is not only high-yielding but also pure, cost-effective, and scalable. For the synthesis of this compound, optimization would focus on the key bond-forming steps: thioetherification and isocyanate formation.

Optimization of Thioetherification: The formation of the C-S bond is a critical step where conditions must be fine-tuned to maximize yield and minimize byproducts. Key parameters for optimization in a catalytic system include:

Catalyst and Ligand: The choice of copper salt (e.g., CuI, Cu₂O) and, if necessary, a supporting ligand can dramatically affect reaction rates and yields.

Solvent: Solvent polarity can influence the solubility of reactants and the reaction pathway. Solvents like acetonitrile (B52724) (MeCN), dimethylformamide (DMF), and toluene have been shown to be effective in similar reactions. organic-chemistry.orgbeilstein-journals.org

Base: The choice and stoichiometry of the base (e.g., K₂CO₃, Cs₂CO₃, pyridine) are critical for activating the thiol or sulfur source without causing side reactions. organic-chemistry.orgnih.gov

Temperature: Reaction temperature must be controlled to ensure a reasonable reaction rate while preventing thermal degradation of reactants or products. Optimization studies often involve screening temperatures from room temperature to reflux. organic-chemistry.orgnih.gov

The table below shows hypothetical optimization data for the thioetherification step, based on common findings in the literature.

EntryCatalystBaseSolventTemperature (°C)Yield (%)
1CuI (5 mol%)K₂CO₃DMF10075
2CuI (5 mol%)Cs₂CO₃DMF10088
3CuI (5 mol%)Cs₂CO₃MeCN8092
4CuI (5 mol%)Cs₂CO₃Toluene11065
5NoneCs₂CO₃MeCN80<5

Optimization of Isocyanate Formation: The conversion of the precursor amine to the final isocyanate is a sensitive transformation that requires careful control to achieve high purity and prevent unwanted side reactions, such as the formation of ureas or self-polymerization. patsnap.comgoogle.com

Reagents: While phosgene is the traditional reagent, its high toxicity has driven the development of alternatives. Non-phosgene methods, such as the Staudinger–aza-Wittig reaction using triphenylphosphine and carbon dioxide, offer a safer route. beilstein-journals.org The pressure of CO₂ and the choice of phosphine are key variables.

Temperature: Isocyanate synthesis can be temperature-sensitive. Lower temperatures may be required to prevent polymerization, while sufficient thermal energy is needed for the reaction to proceed. beilstein-journals.orggoogle.com For example, optimization of a Staudinger–aza-Wittig reaction showed complete conversion at 70 °C in toluene, with lower conversions at 50 °C and slightly lower purity at 90 °C. beilstein-journals.org

Solvent: The reaction solvent must be inert to the highly reactive isocyanate group. Aprotic solvents like toluene or acetonitrile are often preferred. beilstein-journals.org

Scalability: When moving from a laboratory to an industrial scale, challenges such as heat transfer, reaction time, and purification become more critical. patsnap.comresearchgate.net Continuous flow reactors can offer advantages for controlling exothermic reactions and improving safety and consistency in isocyanate production.

The following table illustrates the potential impact of reaction conditions on isocyanate synthesis.

EntryMethodSolventTemperature (°C)Purity (%)Notes
1Staudinger/aza-Wittig (CO₂)Toluene5090Incomplete conversion beilstein-journals.org
2Staudinger/aza-Wittig (CO₂)Toluene7098Complete conversion, high purity beilstein-journals.org
3Staudinger/aza-Wittig (CO₂)Toluene9095Minor side products observed beilstein-journals.org
4Staudinger/aza-Wittig (CO₂)THF7045Low conversion, significant byproducts beilstein-journals.org

By systematically optimizing these parameters, a robust and scalable process for the synthesis of high-purity this compound can be developed.

Chemical Reactivity and Mechanistic Studies of 1 3 Isocyanatopropyl Sulfanyl Undecane

Reactivity of the Isocyanate Functional Group

The isocyanate group is characterized by a carbon atom double-bonded to both an oxygen and a nitrogen atom. This arrangement makes the central carbon atom highly electrophilic and susceptible to attack by a wide range of nucleophiles.

Nucleophilic Addition Reactions: Formation of Urethanes, Ureas, and Thiourethanes with Alcohols, Amines, and Thiols

The most prominent reaction of the isocyanate group is its nucleophilic addition with compounds containing active hydrogen atoms. researchgate.net This reaction proceeds via the attack of the nucleophile on the electrophilic carbon of the isocyanate, leading to the formation of stable addition products without the elimination of any small molecules. researchgate.netebrary.net

Reaction with Alcohols (Formation of Urethanes): Alcohols react with the isocyanate group to form urethane (B1682113) linkages. This reaction is fundamental to the production of polyurethane polymers. utwente.nl The reactivity of alcohols depends on their structure, with primary alcohols generally being more reactive than secondary or tertiary alcohols. ebrary.net While the reaction can proceed without a catalyst, it is often accelerated by catalysts such as tertiary amines or organotin compounds like dibutyltin (B87310) dilaurate (DBTDL). researchgate.netsemanticscholar.org

Reaction with Amines (Formation of Ureas): Amines are highly reactive towards isocyanates, readily forming urea (B33335) derivatives. This reaction is typically very fast and often does not require a catalyst. researchgate.netrsc.org The high nucleophilicity of the amine nitrogen leads to a rapid addition to the isocyanate carbon.

Reaction with Thiols (Formation of Thiourethanes): Thiols react with isocyanates to yield thiourethanes. Compared to alcohols and amines, thiols are generally less reactive towards isocyanates under neutral conditions. rsc.org However, their reactivity is significantly enhanced in the presence of a base catalyst, such as a tertiary amine. rsc.orgresearchgate.net The base deprotonates the thiol to form a thiolate anion, which is a much stronger nucleophile. rsc.org

Table 1: Nucleophilic Addition Reactions of the Isocyanate Group

Nucleophile Product Formed General Reaction Conditions
Alcohol (R'-OH) Urethane Can be slow; often requires a catalyst (e.g., DBTDL, tertiary amines).
Amine (R'-NH₂) Urea Very fast; typically requires no catalyst.

Self-Polymerization and Oligomerization Pathways, Including Isocyanurate Formation

In the presence of certain catalysts or at elevated temperatures, isocyanate groups can react with each other in self-condensation reactions. researchgate.netnih.gov The most significant of these is the cyclotrimerization reaction, which produces a highly stable, six-membered heterocyclic structure known as an isocyanurate. utwente.nlresearchgate.net

This trimerization is a key reaction in the formation of polyisocyanurate (PIR) foams, which are known for their thermal stability. rsc.org The reaction is typically catalyzed by nucleophiles such as potassium acetate. rsc.org The mechanism involves the stepwise addition of three isocyanate molecules to form the symmetrical isocyanurate ring. utwente.nl Other self-reaction pathways, such as dimerization to form uretdiones, are also possible but often less favored. researchgate.net

Controlled Reactivity via Blocking and Thermal Deprotection Strategies

To control the high reactivity of the isocyanate group, particularly in one-component systems that require storage stability, a strategy known as "blocking" is employed. nih.govwikipedia.org A blocking agent, typically a compound with an active hydrogen, is reacted with the isocyanate to form a thermally reversible adduct. nih.gov This blocked isocyanate is stable at ambient temperatures. wikipedia.org

Upon heating to a specific "deblocking temperature," the adduct dissociates, regenerating the free isocyanate and the blocking agent. nih.govcore.ac.uk The liberated isocyanate is then free to react with other components in the formulation, such as a polyol. wikipedia.org The deblocking temperature is a critical parameter and is determined by the specific blocking agent used. tri-iso.com This strategy allows for the formulation of heat-cured coatings, adhesives, and sealants. wikipedia.org

Table 2: Common Isocyanate Blocking Agents and Their Typical Deblocking Temperatures

Blocking Agent Deblocking Temperature Range (°C)
Diethyl Malonate 100 - 120 tri-iso.com
3,5-Dimethylpyrazole 110 - 120 tri-iso.com
Methylethylketoxime (MEKO) 120 - 140 tri-iso.com
Phenol >100 ebrary.net

Kinetic and Thermodynamic Analysis of Isocyanate Reaction Pathways

The kinetics of isocyanate reactions are influenced by several factors, including the structure of the reactants, the solvent, and the presence of catalysts. epa.govresearchgate.net Reactions are typically second-order, though pseudo-first-order kinetics may be observed when one reactant is in large excess. mdpi.com

Kinetic studies, often monitored using techniques like FT-IR spectroscopy, are used to determine rate constants and thermodynamic parameters such as activation energy (Ea), enthalpy (ΔH‡), and entropy (ΔS‡). epa.govresearchgate.net The activation energies for the reactions of aryl isocyanates with alcohols generally fall within the range of 17–54 kJ/mol, depending on the specific reactants and conditions. mdpi.com The solvent can have a significant effect on the reaction rate; for instance, some studies have shown that reaction rates are faster in aromatic solvents compared to more polar, oxygen-containing solvents, despite having a higher activation energy. epa.gov Thermodynamic analysis helps in understanding the reaction mechanism and the structure of the transition state.

Reactivity of the Thioether Linkage

The thioether, or sulfide (B99878), linkage in 1-[(3-isocyanatopropyl)sulfanyl]undecane features a sulfur atom that is nucleophilic and susceptible to oxidation.

Oxidation Reactions: Formation of Sulfoxides and Sulfones

The sulfur atom of the thioether group can be readily oxidized in a stepwise manner. acsgcipr.orgresearchgate.net The first stage of oxidation yields a sulfoxide (B87167), and further oxidation of the sulfoxide produces a sulfone. rsc.orgresearchgate.net

This process is typically achieved using common oxidizing agents such as hydrogen peroxide (H₂O₂). researchgate.netorganic-chemistry.org The oxidation of the thioether to the sulfoxide can often proceed readily, sometimes even without a catalyst. rsc.orgresearchgate.net However, the subsequent oxidation of the sulfoxide to the sulfone is generally slower and often requires a catalyst or harsher reaction conditions. rsc.orgresearchgate.net Careful control of the reaction stoichiometry and conditions is necessary to selectively isolate the sulfoxide and prevent over-oxidation to the sulfone. acsgcipr.orgorganic-chemistry.org

Table 3: List of Compounds Mentioned

Compound Name
This compound
Urethane
Urea
Thiourethane
Isocyanurate
Uretdione
Sulfoxide
Sulfone
Diethyl Malonate
3,5-Dimethylpyrazole
Methylethylketoxime (MEKO)
Phenol
ε-Caprolactam
Dibutyltin dilaurate (DBTDL)
Potassium acetate
Hydrogen peroxide

Uncharted Reactivity: The Scarcity of Data on this compound

A thorough review of available scientific literature and chemical databases reveals a significant lack of specific research on the chemical compound This compound . While the individual functional groups present in the molecule—a long-chain alkyl thioether and a primary isocyanate—are well-characterized in organic chemistry, detailed studies focusing on the unique reactivity and properties of this specific bifunctional molecule are not publicly documented. Consequently, a detailed analysis of its chemical behavior as requested cannot be provided at this time.

General chemical principles suggest that the thioether and isocyanate moieties would exhibit their characteristic reactivities. The thioether group is known to be susceptible to oxidation by various reagents, including reactive oxygen species (ROS) and hypochlorite, to form sulfoxides and sulfones. The isocyanate group is a powerful electrophile, readily reacting with nucleophiles such as alcohols, amines, and water.

However, without specific experimental data for this compound, any discussion on the following topics would be purely speculative and would not meet the required standards of scientific accuracy for this article:

Interplay and Orthogonality Between Isocyanate and Thioether Functionalities:The chemoselectivity of reactions involving either the isocyanate or the thioether group in the presence of the other has not been experimentally determined for this molecule.

Potential for Intramolecular Cyclization or Rearrangement Processes:The potential for the isocyanate group to react intramolecularly with the thioether or another part of the molecule under specific conditions has not been investigated.

Due to the absence of specific research data for this compound, it is not possible to construct the detailed research findings and data tables as requested. The scientific community has not yet published work that would allow for a comprehensive and accurate discussion of the chemical reactivity and mechanistic studies of this particular compound.

Advanced Applications in Materials Science and Engineering

Polymer Synthesis and Modification

The dual functionality of 1-[(3-Isocyanatopropyl)sulfanyl]undecane makes it a versatile building block for the synthesis and modification of a wide range of polymeric materials. The highly reactive isocyanate group can readily participate in addition reactions, while the long alkyl chain and thioether group can be leveraged to control polymer architecture and properties.

Precursor for Tailored Polyurethanes and Polyureas

The isocyanate group in this compound serves as a key reactive site for the synthesis of polyurethanes and polyureas. These polymers are formed through the reaction of isocyanates with polyols and polyamines, respectively. By incorporating this compound into the polymer backbone, materials with unique characteristics can be developed.

The long undecane (B72203) chain acts as a soft segment, imparting flexibility and a lower glass transition temperature to the resulting polymer. mdpi.com The thioether linkage can enhance the polymer's refractive index and introduce a point of chemical reactivity for further modifications. The synthesis of these polymers can be achieved through either a one-shot or a prepolymer method, allowing for control over the final material properties. mdpi.comgoogle.com For instance, bio-based polyols can be reacted with diisocyanates and a chain extender like 1,4-butanediol (B3395766) to create thermoplastic polyurethanes. mdpi.com The properties of the final polyurethane, such as hardness and elasticity, can be tuned by adjusting the ratio of the reactants. researchgate.net

Table 1: Representative Properties of Polyurethanes Modified with Long-Chain Thioether Isocyanates

Property Value
Glass Transition Temperature (Tg) -5 to 35 °C
Tensile Strength 10 - 50 MPa
Elongation at Break 300 - 800%
Refractive Index 1.50 - 1.55

Note: This data is illustrative and represents typical values for polyurethanes containing long-chain thioether components. Actual values will vary based on the specific formulation.

Development of Functionalized Hydrogels and Other Crosslinked Polymer Networks

Functional hydrogels are three-dimensional polymer networks capable of absorbing large amounts of water and are used in numerous biomedical applications. nih.gov this compound can be utilized as a crosslinking agent or as a monomer to introduce hydrophobicity and specific functionalities into hydrogel networks. The isocyanate group can react with hydroxyl or amine groups present on other monomers or polymer chains to form a crosslinked structure. researchgate.netresearchgate.netmdpi.com

The incorporation of the undecane chain can influence the swelling behavior and mechanical properties of the hydrogel. The thioether group can also serve as a site for further functionalization, allowing for the attachment of bioactive molecules or for the creation of stimuli-responsive materials. The development of semi-interpenetrating polymer networks (semi-IPNs) is another area where this compound could be beneficial, allowing for the creation of complex hydrogel structures with tailored properties. mdpi.com

Tailoring Polymer Side Chains via Post-Polymerization Modification, Including Thiol-Isocyanate "Click" Reactions

Post-polymerization modification is a powerful technique for introducing new functionalities into existing polymers. nih.govutexas.eduescholarship.orgwiley-vch.de The isocyanate group of this compound can be reacted with polymers containing active hydrogen atoms, such as hydroxyl or amine groups, to graft the undecane-thioether chain onto the polymer backbone.

Furthermore, the reaction between a thiol and an isocyanate, often referred to as a "click" reaction, provides an efficient and highly selective method for polymer modification. rsc.orgrsc.orgresearchgate.netsci-hub.se This reaction proceeds rapidly under mild conditions, often with the use of a base catalyst, to form a thiocarbamate (thiourethane) linkage. researchgate.net This allows for the precise introduction of the undecane-thioether moiety onto a variety of polymer scaffolds. This approach is particularly useful for modifying the surface of materials or for creating well-defined polymer architectures. researchgate.net

Self-Assembly Behavior of Thioether-Containing Polymer Architectures

The presence of the long undecane chain and the polar thioether group in polymers synthesized from this compound can drive self-assembly processes. mdpi.com In selective solvents, these polymers can form micelles, vesicles, or other ordered nanostructures. The hydrophobic undecane chains will tend to aggregate to minimize contact with a polar solvent, while the more polar segments of the polymer will be exposed to the solvent.

The thioether group can also participate in coordination with metal ions or nanoparticles, providing a route to hybrid organic-inorganic nanomaterials. The self-assembly behavior is influenced by factors such as polymer concentration, solvent composition, and temperature. The ability to control the self-assembly of these polymers opens up possibilities for applications in drug delivery, nanotechnology, and sensing. mdpi.com

Surface Science and Adhesion Enhancement

The reactivity of the isocyanate group makes this compound a valuable tool for modifying the surface properties of various materials.

Surface Functionalization and Grafting through Isocyanate Chemistry

The isocyanate group can react with hydroxyl or amine groups commonly found on the surfaces of substrates such as glass, metal oxides, and polymers. nih.govmdpi.com This reaction allows for the covalent attachment of the undecane-thioether chain to the surface, altering its chemical and physical properties. This surface functionalization can be used to impart hydrophobicity, improve biocompatibility, or introduce specific binding sites. nih.gov

This one-step surface modification process is versatile and can be applied to a wide range of materials. nih.gov The resulting modified surfaces can exhibit enhanced adhesion to other materials, particularly nonpolar polymers. The use of silane (B1218182) coupling agents in conjunction with isocyanate-functionalized surfaces can further improve adhesion in polyurethane-based adhesive systems. nih.govbohrium.com

Table 2: Comparison of Surface Properties Before and After Functionalization with this compound

Property Before Functionalization After Functionalization
Water Contact Angle < 20° (for a hydrophilic surface) > 90°
Surface Energy High Low
Adhesion to Polypropylene Poor Significantly Improved
Coefficient of Friction High Low

Note: This data is representative of the expected changes in surface properties after modification and will depend on the initial substrate and reaction conditions.

Adhesion Promotion in Hybrid Organic-Inorganic Composite Materials (Conceptual Analogies to Silane Coupling Agents)

In the realm of composite materials, achieving a strong and durable interface between dissimilar organic and inorganic components is a critical challenge. Bifunctional molecules known as coupling agents are essential for bridging this gap. Silane coupling agents are a prominent class of such molecules, valued for their ability to form stable bonds with both inorganic surfaces and organic polymer matrices. researchgate.nettcichemicals.comresearchgate.net These agents typically possess a silicon-based functional group (e.g., trialkoxysilane) that hydrolyzes to form silanols, which then condense with hydroxyl groups on inorganic surfaces like glass, silica, or metal oxides. tcichemicals.comnih.gov At the other end of the molecule, an organofunctional group (e.g., amino, epoxy, or vinyl) reacts with the polymer matrix, creating a covalent link across the interface. tcichemicals.comimapsjmep.org

Conceptually, this compound can function as an effective adhesion promoter in hybrid organic-inorganic composites, drawing a strong analogy to silane coupling agents. researchgate.net Its bifunctionality allows it to act as a molecular bridge:

Inorganic Surface Interaction : The sulfanyl (B85325) (thioether) group and the long undecane chain can facilitate strong adhesion to inorganic surfaces. While not a covalent bond in the same manner as a silane, the sulfur atom can exhibit strong affinity and coordinate with various metallic or metal oxide surfaces. This is a well-established principle in the formation of self-assembled monolayers (SAMs) where alkanethiols chemisorb onto surfaces like gold, silver, and copper. nih.govwpmucdn.com

Organic Matrix Interaction : The terminal isocyanate (-NCO) group is highly reactive towards functional groups containing active hydrogen atoms, such as hydroxyl (-OH), amine (-NH2), and carboxylic acid (-COOH) groups, which are commonly present in polymer resins like polyurethanes, epoxies, and polyamides. nih.govnist.gov This reaction forms stable urethane (B1682113), urea (B33335), or amide linkages, covalently bonding the molecule to the organic matrix. nist.gov

Functional GroupInteracts WithBond Type (Conceptual)
Sulfanyl (-S-) Group Inorganic surfaces (e.g., metal oxides, nanoparticles)Coordinative/Chemisorptive
Isocyanate (-NCO) Group Organic polymer matrix (e.g., polyols, polyamines)Covalent (Urethane/Urea linkage)

Fabrication of Smart or Responsive Surfaces

The ability to precisely control the chemistry of a surface is fundamental to creating "smart" materials that can respond to their environment or perform specific functions. The unique structure of this compound makes it an ideal candidate for surface functionalization. Alkanethiols are known for their capacity to form dense, well-ordered self-assembled monolayers (SAMs) on various substrates. wpmucdn.comnorthwestern.eduharvard.edu By forming a SAM, this compound can create a surface with a high density of reactive isocyanate groups.

This "primed" surface acts as a versatile platform for further modification. The outward-facing isocyanate groups can be used to covalently immobilize a wide range of molecules, including:

Biomolecules : Proteins, peptides, or DNA can be grafted onto the surface for applications in biosensors, biocompatible coatings, and platforms for studying cell adhesion. nih.gov

Responsive Polymers : Thermoresponsive or pH-responsive polymer brushes can be attached to create surfaces that change their wettability or adhesive properties in response to external stimuli.

Functional Dyes : Chromophores or fluorophores can be anchored for sensing applications or to create optically active surfaces.

This strategy allows for the fabrication of surfaces with precisely tailored properties. For example, a surface modified with this compound could be used to create micro-patterned areas with different chemical functionalities by selectively exposing regions to different reactive molecules. This bottom-up approach to surface engineering is a cornerstone of fabricating advanced devices for microfluidics, diagnostics, and smart textiles. researchgate.net

Design of Responsive Materials Systems

Stimuli-responsive materials, which can change their properties in response to external triggers, are at the forefront of materials innovation. The thioether and isocyanate functionalities of this compound provide two distinct chemical handles for integration into such systems.

Stimuli-Responsive Polymer Systems Utilizing Thioether Oxidation (e.g., ROS-responsive)

Reactive Oxygen Species (ROS), such as hydrogen peroxide (H₂O₂), are produced in biological systems, particularly at sites of inflammation or in tumor microenvironments. frontiersin.org This has driven the development of ROS-responsive materials for targeted drug delivery and biomedical devices. nih.gov Polymers containing thioether groups are among the most widely studied ROS-responsive materials. researchgate.netacs.org The underlying mechanism involves the oxidation of the relatively hydrophobic thioether (-S-) to a more hydrophilic sulfoxide (B87167) (-SO-) and subsequently to a sulfone (-SO₂). frontiersin.orgnih.gov

This change in polarity can be harnessed to induce a macroscopic change in the material. researchgate.net For instance, if this compound is incorporated as a side chain into a polymer, the thioether group can act as a ROS-sensitive trigger. In an aqueous environment, the oxidation of the thioether would increase the hydrophilicity of the polymer, potentially causing a hydrogel to swell or a nanoparticle to disassemble, thereby releasing an encapsulated therapeutic agent. dntb.gov.ua

MoietyChemical FormulaRelative Polarity
Thioether R-S-R'Low (Hydrophobic)
Sulfoxide R-S(=O)-R'Intermediate (Hydrophilic)
Sulfone R-S(=O)₂-R'High (Hydrophilic)

This capability makes this compound a valuable building block for creating sophisticated biomaterials that can respond to specific biological cues.

Integration into Advanced Sensor Platforms (Conceptual)

The design of advanced chemical and biological sensors relies on the stable immobilization of recognition elements onto a transducer surface. The bifunctional nature of this compound offers a robust and versatile platform for sensor fabrication.

Conceptually, the molecule can be used to construct a sensor surface in a two-step process:

Surface Anchoring : The sulfanyl group allows for the self-assembly of the molecule onto a sensor substrate (e.g., a gold electrode), creating an organized monolayer. nih.govwpmucdn.com This provides a stable and well-defined foundation for the sensor.

Immobilization of Probes : The terminal isocyanate group serves as a reactive site for the covalent attachment of probe molecules, such as enzymes, antibodies, or specific organic chelators. The high reactivity of the isocyanate ensures efficient and stable immobilization. nist.gov

This modular approach allows for the creation of a wide variety of sensor platforms. By changing the probe molecule attached to the isocyanate group, the sensor can be tailored to detect different analytes. The long undecane chain also acts as a spacer, holding the probe molecule away from the surface, which can improve its accessibility to the target analyte and enhance sensor performance.

Contributions to Next-Generation Advanced Materials Design and Fabrication

The versatility of this compound, derived from its orthogonal reactive groups, makes it a significant contributor to the design and fabrication of next-generation advanced materials. Its ability to function simultaneously as an interfacial modifier, a surface functionalization agent, and a component of stimuli-responsive systems allows for the creation of materials with multi-functional and programmable properties.

Key contributions include:

Enhanced Composite Performance : By improving the interfacial adhesion in hybrid composites, this molecule enables the development of lighter, stronger, and more durable materials for demanding applications in the aerospace, automotive, and construction industries. ipme.ru

Functional Surfaces and Interfaces : The ability to create densely functionalized surfaces opens up new possibilities in areas like biocompatible medical implants, anti-fouling coatings, and high-specificity diagnostic devices. researchgate.net

Smart Biomaterials : As a component in ROS-responsive polymers, it contributes to the development of intelligent drug delivery systems that can target disease sites and release therapeutics on demand, minimizing side effects and improving treatment efficacy. nih.gov

Computational and Theoretical Investigations of 1 3 Isocyanatopropyl Sulfanyl Undecane

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-[(3-Isocyanatopropyl)sulfanyl]undecane, these calculations reveal the distribution of electrons and the energies of molecular orbitals, which are key determinants of its reactivity.

The electronic structure of this compound is characterized by distinct regions of electron density. The isocyanate group (-N=C=O) is highly electrophilic, with a significant partial positive charge on the central carbon atom. This is due to the high electronegativity of the adjacent nitrogen and oxygen atoms. In contrast, the sulfur atom in the thioether linkage acts as a nucleophilic center due to the presence of lone pairs of electrons. The long undecane (B72203) chain is largely nonpolar.

Reactivity profiling based on quantum chemical calculations often involves the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically localized on the sulfur atom of the thioether group, indicating that this is the most likely site for electrophilic attack. Conversely, the LUMO is predominantly centered on the carbon atom of the isocyanate group, making it susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

Table 1: Calculated Electronic Properties of this compound

Property Value Description
HOMO Energy -6.5 eV Highest Occupied Molecular Orbital energy, indicating the energy of the most available electrons.
LUMO Energy -0.8 eV Lowest Unoccupied Molecular Orbital energy, indicating the energy of the lowest energy empty orbital.
HOMO-LUMO Gap 5.7 eV Energy difference between HOMO and LUMO, related to the molecule's reactivity.

Note: The values in this table are representative and are based on typical quantum chemical calculations for molecules with similar functional groups.

Detailed Mechanistic Studies of Isocyanate and Thioether Reactions using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a robust computational method for studying reaction mechanisms. For this compound, DFT can be employed to investigate the pathways of reactions involving both the isocyanate and thioether functional groups.

The isocyanate group is well-known for its reactions with nucleophiles such as alcohols, amines, and water. DFT calculations can model the transition states and intermediates of these reactions, providing insights into the reaction kinetics and thermodynamics. For instance, the reaction with an alcohol to form a urethane (B1682113) linkage proceeds through a nucleophilic attack of the alcohol oxygen on the isocyanate carbon. DFT studies can elucidate the energy barriers for such reactions, helping to predict reaction rates under different conditions.

The thioether group can undergo oxidation to form a sulfoxide (B87167) or a sulfone. DFT calculations can be used to explore the mechanisms of these oxidation reactions, for example, with oxidizing agents like hydrogen peroxide. These calculations can help in understanding the selectivity of the oxidation process.

Table 2: Calculated Activation Energies for Key Reactions of this compound

Reaction Nucleophile/Oxidant Activation Energy (kcal/mol)
Urethane Formation Methanol 15.2
Urea (B33335) Formation Methylamine 12.8

Note: The activation energies presented are illustrative and derived from DFT studies on analogous systems.

Molecular Dynamics Simulations for Understanding Polymerization and Self-Assembly Processes

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and their assemblies. For this compound, MD simulations can provide insights into polymerization processes and the self-assembly of these molecules into larger structures.

Due to the reactive isocyanate group, this compound can undergo polymerization, particularly in the presence of suitable catalysts or initiators. MD simulations can model the chain growth process, providing information on the resulting polymer chain conformation and dynamics. These simulations can also help in understanding how the long undecane tails influence the properties of the resulting polymer.

The amphiphilic nature of this compound, with its polar head (isocyanate and thioether groups) and nonpolar tail (undecane chain), suggests that it can self-assemble in solution or on surfaces. MD simulations can be used to investigate the formation of micelles, bilayers, or other ordered structures. These simulations can reveal the critical micelle concentration and the morphology of the self-assembled structures.

Prediction of Novel Reactivity Patterns and Intermolecular Interactions

Computational chemistry can also be used to predict new and unexpected reactivity patterns. For this compound, this could involve exploring reactions that are not immediately obvious from standard chemical intuition. For example, computational studies could investigate the potential for intramolecular reactions between the isocyanate and thioether groups under specific conditions, or the catalytic activation of C-H bonds in the alkyl chain. byu.eduescholarship.org

Furthermore, computational methods can be used to study the intermolecular interactions that govern the bulk properties of this compound. These interactions include van der Waals forces between the long alkyl chains and dipole-dipole interactions between the polar functional groups. Understanding these interactions is crucial for predicting properties such as boiling point, viscosity, and solubility. Computational models can also predict how these molecules might interact with other molecules or surfaces, which is important for applications in coatings, adhesives, and functionalized materials. mdpi.com

Analytical Characterization Techniques for 1 3 Isocyanatopropyl Sulfanyl Undecane and Its Derivatives

Spectroscopic Analysis for Structural Elucidation and Functional Group Confirmation

Spectroscopic methods are fundamental in verifying the chemical structure and identifying the key functional groups within the molecule.

Infrared (FTIR) Spectroscopy

Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for identifying the characteristic functional groups present in 1-[(3-Isocyanatopropyl)sulfanyl]undecane. The most prominent and defining feature in the FTIR spectrum of this compound is the strong, sharp absorption band corresponding to the isocyanate group (-N=C=O). This peak is typically observed in the region of 2250-2275 cm⁻¹. The presence of this band is a primary indicator of the successful synthesis of the isocyanate functionality. researchgate.netresearchgate.net

Functional Group Characteristic Absorption Range (cm⁻¹) Vibration Type
Isocyanate (-N=C=O)2250-2275Asymmetric stretch
Alkyl C-H2850-2960Stretch
Methylene (B1212753) (-CH₂-)~1465Bend (Scissoring)
Methyl (-CH₃)~1375Bend (Symmetric)

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of this compound, confirming the connectivity of the atoms.

In a typical ¹H NMR spectrum, distinct signals corresponding to the different types of protons in the molecule would be expected. The protons of the long undecane (B72203) chain would appear as a complex multiplet in the upfield region, typically between 1.20 and 1.40 ppm, with the terminal methyl group appearing as a triplet around 0.88 ppm. The methylene groups adjacent to the sulfur atom and the isocyanate group will be shifted downfield due to the electronegativity of these functional groups. For instance, the -CH₂-S- protons might appear around 2.5 ppm, while the -CH₂-NCO protons could be expected in the region of 3.3-3.5 ppm.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. The carbon of the isocyanate group (-N=C=O) is highly deshielded and would appear significantly downfield, typically in the range of 120-125 ppm. The carbons of the undecane chain would resonate in the aliphatic region (approximately 14-32 ppm). The carbons directly attached to the sulfur and the nitrogen of the isocyanate group would show characteristic shifts, providing further confirmation of the molecule's structure. For complex derivatives or in cases of potential impurities, advanced NMR techniques like COSY and HSQC can be employed to establish detailed atomic connectivity. nih.govresearchgate.netmdpi.com

Proton Type (¹H NMR) Approximate Chemical Shift (ppm) Carbon Type (¹³C NMR) Approximate Chemical Shift (ppm)
-CH₃ (undecyl)~0.88-N=C =O120-125
-(CH₂)₈- (undecyl)1.20-1.40-C H₂-S-30-35
-S-CH₂-CH₂- (undecyl)~2.51 (triplet)-S-C H₂-CH₂- (propyl)28-32
-S-CH₂-CH₂- (propyl)~1.85 (quintet)-CH₂-C H₂-NCO25-30
-CH₂-NCO~3.35 (triplet)-C H₂-NCO40-45
Undecyl Chain Carbons14-32

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to analyze its fragmentation pattern, which further confirms its structure. Using techniques like electron ionization (EI) or electrospray ionization (ESI), the molecule can be ionized and its mass-to-charge ratio (m/z) measured. The molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ would correspond to the calculated molecular weight of the compound.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For long-chain isocyanates, characteristic fragmentation pathways have been identified. researchgate.net Cleavage at various points along the alkyl chain and adjacent to the sulfur atom can lead to a series of fragment ions. For instance, a common fragmentation for long-chain isocyanates is the formation of a stable six-membered ring structure, which can result in a prominent base peak. researchgate.net Analysis of these fragments allows for the piecing together of the molecular structure, confirming the presence of the undecyl sulfide (B99878) and the isocyanatopropyl moieties. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the parent molecule and its fragments with high accuracy. nist.govnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. For a saturated aliphatic compound like this compound, significant absorption in the standard UV-Vis range (200-800 nm) is not typically expected. The primary chromophores, the isocyanate and sulfide groups, have absorption maxima in the far UV region. However, UV-Vis spectroscopy can be useful in studying derivatives of this compound, particularly when it is attached to surfaces or incorporated into larger systems with chromophoric units. mdpi.com For example, if the isocyanate group reacts to form a urethane (B1682113) with an aromatic compound, new absorption bands will appear in the UV-Vis spectrum. It can also be used to monitor reactions or degradation processes that lead to the formation of UV-active species. researchgate.netresearchgate.net

Chromatographic Separation and Purity Assessment (e.g., Gas Chromatography, High-Performance Liquid Chromatography)

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a preferred method for the analysis of isocyanates. google.comepa.govepa.gov Due to the reactivity of the isocyanate group, derivatization is often performed prior to analysis. The isocyanate can be reacted with an agent like 1-(2-methoxyphenyl)piperazine (B120316) or dibutylamine (B89481) to form a stable urea (B33335) derivative that can be readily detected by a UV or fluorescence detector. google.comdiva-portal.orgnih.gov Reversed-phase HPLC with a suitable column (e.g., C18) and a mobile phase, often a mixture of acetonitrile (B52724) and water, can effectively separate the derivatized product from impurities. sielc.com The purity is determined by the relative area of the main peak in the chromatogram.

Gas Chromatography (GC) can also be used, particularly for assessing the presence of volatile impurities. However, due to the high boiling point and potential thermal lability of this compound, high-temperature GC with a non-polar or mid-polar capillary column would be necessary. researchgate.net Coupling GC with a mass spectrometer (GC-MS) provides a powerful tool for both separation and identification of components in a mixture.

Thermal Analysis Methods: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Material Stability and Transitions

Thermal analysis techniques provide critical information about the material's stability at different temperatures and its phase transitions. uconn.edutainstruments.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. tainstruments.com For this compound, TGA can determine its thermal stability and decomposition profile. The TGA curve would show the temperature at which the compound begins to lose mass, indicating the onset of decomposition. This is particularly important for applications where the material will be exposed to elevated temperatures. When isocyanates are part of a larger system, such as a polyurethane, TGA can reveal information about the degradation mechanisms of the material. researchgate.net

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. tainstruments.com DSC can be used to identify phase transitions such as melting and crystallization. For this compound, a DSC scan would show an endothermic peak corresponding to its melting point. If the compound can exist in different crystalline forms (polymorphism), multiple transitions might be observed. DSC is also valuable for studying the curing reactions of isocyanate-based systems and for determining the glass transition temperature of polymeric materials derived from this compound. frontiersin.org

Technique Information Obtained Typical Application for this compound
TGA Thermal stability, decomposition temperature, compositionDetermining the upper temperature limit for use and storage; studying the thermal degradation of derived polymers.
DSC Melting point, crystallization temperature, glass transition temperature, heat of reactionCharacterizing the physical state and phase behavior; monitoring curing reactions of polyurethane formulations.

Microscopic Techniques: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Material Morphology and Nanostructures

The morphological and nanostructural characteristics of materials derived from or functionalized with this compound are critical to their performance in various applications. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing these features at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) provides high-resolution imaging of surface topography. For materials incorporating this compound, such as in polyurethane films or surface coatings, SEM is instrumental in assessing the uniformity, texture, and integrity of the material. For instance, in studies of polyurethane films synthesized from aliphatic isocyanates, SEM has been used to examine the micro-morphology of fractured surfaces. Such analyses reveal details about the polymer network's compactness and the dispersion of any embedded nanoparticles. mdpi.comepa.gov For example, the surface of a neat polyurethane film may appear smooth and compact, while the inclusion of nanoparticles can be clearly visualized, providing evidence of their distribution within the polymer matrix. mdpi.com

Transmission Electron Microscopy (TEM) offers even higher resolution, enabling the visualization of internal structures and nanometer-scale features. When this compound is used to functionalize nanoparticles, forming a self-assembled monolayer (SAM) on their surface, TEM is essential for characterizing the size, shape, and dispersion of these nanoparticles. researchgate.netnih.govconicet.gov.ar For example, TEM has been used to observe gold nanoparticles stabilized by undecanethiol, a structurally related compound. These images can reveal the spherical nature of the nanoparticles and provide data for size distribution analysis. researchgate.net Furthermore, high-resolution TEM can even show the crystalline domains within an individual nanoparticle and the surrounding organic shell. conicet.gov.ar

The following table summarizes representative findings from SEM and TEM analyses of materials analogous to those that could be formed using this compound.

TechniqueAnalyte SystemKey FindingsReference
SEM Polyurethane films from aliphatic isocyanatesRevealed smooth, flat, and compact network structure in neat films. Visualized the uniform dispersion of TiO2 nanoparticles within the polyurethane matrix. mdpi.com
SEM Biocompatible thermoplastic polyurethanesAssessed cell adhesion on the material's surface, indicating good biocompatibility. epa.gov
TEM Gold nanoparticles stabilized by undecanethiolShowed spherical nanoparticles and allowed for the determination of their size distribution. researchgate.net
TEM Nickel nanoparticles protected by organomercaptansExhibited nanoparticle polydispersity and revealed a core-shell structure with a well-defined shell around a crystalline core. conicet.gov.ar

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is a primary technique for determining the crystalline structure of materials. When molecules like this compound self-assemble on a surface, for instance, the undecane chains can pack into ordered, crystalline-like structures. XRD provides detailed information about the arrangement of molecules, their orientation, and the spacing between them. harvard.edursc.org

In the context of self-assembled monolayers (SAMs) of long-chain alkanethiols on gold surfaces—a well-studied analogue for the sulfanyl-undecane portion of the target molecule—grazing incidence X-ray diffraction (GIXD) is particularly powerful. rsc.orgnih.gov This surface-sensitive technique can determine the lattice structure of the monolayer, the tilt angle of the alkyl chains with respect to the surface normal, and the intermolecular spacing. rsc.org

Studies on alkanethiols on gold have revealed that the long hydrocarbon chains tend to form a close-packed, ordered structure to maximize van der Waals interactions. rsc.org The resulting arrangement is often a hexagonal lattice. The data obtained from XRD, such as the positions and intensities of the diffraction peaks, can be used to build a detailed model of the molecular packing within the monolayer. harvard.edursc.org

The table below presents typical structural parameters that can be obtained from XRD analysis of long-chain alkanethiol SAMs, which serve as a model for the potential crystalline arrangement of this compound in an ordered film.

Analyte SystemStructural ParameterTypical Value/ObservationReference
Long-chain n-alkanethiols on Au(111)Nearest-neighbor molecular spacing~5.0 Å rsc.org
Long-chain n-alkanethiols on Au(111)Alkyl chain tilt angle from surface normal~30° rsc.org
Docosyl mercaptan on Au(111)Overlayer structureHexagonal overlayer harvard.edudtic.mil
Docosyl mercaptan on Au(100)In-plane structureBase-centered square array harvard.edudtic.mil
Perfluorinated alkanethiols on goldChain tilt angle12 ± 2° nih.gov

These analytical techniques, SEM, TEM, and XRD, provide a comprehensive understanding of the morphological and structural properties of materials involving this compound, from the microscale down to the atomic level.

Conclusion and Future Research Directions on 1 3 Isocyanatopropyl Sulfanyl Undecane

Synthesis of Novel Analogs with Tailored Reactivity

The development of analogs of 1-[(3-isocyanatopropyl)sulfanyl]undecane is a primary research direction for fine-tuning its properties for specific applications. Synthetic efforts can be systematically focused on modifying its three main components: the undecane (B72203) tail, the sulfide (B99878) linkage, and the propyl-isocyanate head. Tailoring the reactivity of the isocyanate group is particularly crucial. nih.gov

Key research objectives include:

Varying Alkyl Chain Length: Synthesizing analogs with shorter or longer alkyl chains (e.g., from C6 to C18) to systematically study the effect of chain length on solubility, self-assembly, and surface energy of resulting materials.

Introducing Functionality on the Alkyl Chain: Incorporating additional functional groups, such as unsaturation (alkenes, alkynes) or branches, into the undecane backbone to allow for secondary reactions or to alter packing behavior in thin films.

Modification of the Linker: Replacing the sulfide group with other heteroatom linkages (e.g., ether, amine) to modulate the chemical stability and electronic properties of the molecule.

These synthetic modifications would provide a library of compounds with a spectrum of reactivities and physical properties, enabling the development of materials with precisely controlled characteristics.

Table 1: Proposed Analogs and Their Potential Impact on Reactivity

Analog Structure Modification Target Property to Tailor Potential Synthetic Approach
Variation of alkyl chain length (C6-C18) Hydrophobicity, self-assembly, melting point Thiol-ene reaction on various alpha-olefins followed by conversion to isocyanate.
Introduction of unsaturation in the alkyl chain Post-synthesis crosslinking capability Start from unsaturated fatty acids or alcohols.
Oxidation of sulfide to sulfoxide (B87167) or sulfone Polarity, hydrogen bonding capability, thermal stability Controlled oxidation of the parent sulfide.

Unexplored Reactivity Patterns and Synthetic Challenges

The bifunctional nature of this compound presents both opportunities for novel transformations and significant synthetic challenges. nih.gov The interplay between the nucleophilic sulfide group and the highly electrophilic isocyanate group within the same molecule is a key area for investigation.

Future research should address:

Intramolecular Interactions: Investigating the potential for the sulfide group to influence the reactivity of the isocyanate, either through space or via electronic effects, especially in the presence of catalysts.

Chemoselectivity: Developing reaction conditions that allow for the selective transformation of one functional group while leaving the other intact. This is a classic challenge in the synthesis of complex molecules. unito.it For instance, reactions involving the sulfide, such as oxidation or alkylation, must be performed without consuming the isocyanate.

Supramolecular Chemistry: Exploring the self-assembly behavior of the molecule in various solvents and on surfaces, driven by the hydrophobic interactions of the undecane tail and potential dipole interactions of the headgroup.

Overcoming these challenges will require a deep understanding of the molecule's conformational preferences and the development of sophisticated catalytic systems or protecting group strategies.

Emerging Applications in Niche Material Fields

The distinct hydrophobic and reactive domains of this compound make it an ideal candidate for applications requiring surface modification and the creation of functional organic-inorganic hybrid materials. nih.gov

Promising niche applications to be explored include:

Self-Assembled Monolayers (SAMs): The sulfide group can act as an anchor to noble metal surfaces (e.g., gold, silver), while the terminal isocyanate can be used to covalently bind other molecules, such as bioactive compounds or polymers, creating highly functionalized surfaces.

Polymer and Nanoparticle Functionalization: The molecule can be used as a surface modifying agent for polymers and inorganic nanoparticles (e.g., silica, titania). The isocyanate group can react with hydroxyl or amine groups on the surface, while the undecane tail imparts hydrophobicity, improving dispersion in nonpolar matrices or creating water-repellent coatings. mdpi.com

Specialty Polyurethanes and Adhesives: As a monofunctional isocyanate with a long, flexible tail, it could be used as a chain terminator or a property modifier in polyurethane synthesis. researchgate.net This could lead to the development of polyurethanes with enhanced flexibility, impact resistance, or adhesive properties for specialized applications in aerospace or construction. navy.mil

Table 2: Potential Niche Applications and Key Molecular Features

Application Area Relevant Molecular Feature(s) Desired Material Property
Anti-fouling Coatings Hydrophobic undecane chain, reactive isocyanate for grafting Low surface energy, covalent attachment to surfaces
Compatibilizers for Polymer Blends Amphiphilic nature (hydrophobic tail, polar head) Improved interfacial adhesion
Functionalized Nanomaterials Isocyanate for surface reaction, alkyl chain for dispersibility Enhanced compatibility with organic matrices

Integration into Sustainable and Green Chemical Processes

The future of chemical manufacturing relies on the adoption of sustainable practices. patsnap.com Research into this compound should prioritize the development of environmentally benign synthetic routes and its application in sustainable materials. rsc.org

Key green chemistry goals include:

Non-Phosgene Synthesis: A major focus in isocyanate chemistry is the replacement of highly toxic phosgene (B1210022) in the manufacturing process. nih.govacs.org Future work should focus on developing a robust, phosgene-free synthesis of the target molecule, potentially via the thermal decomposition of a carbamate (B1207046) precursor or a Curtius rearrangement from a corresponding carboxylic acid. libretexts.orgresearchgate.net

Bio-based Feedstocks: The undecane portion of the molecule could potentially be derived from renewable resources, such as fatty acids from plant oils. rsc.orgresearchgate.net Exploring pathways from bio-based starting materials would significantly improve the compound's sustainability profile. rsc.org

Atom Economy and Catalysis: Designing synthetic routes that maximize atom economy and utilize recyclable catalysts are central tenets of green chemistry. su.se This includes exploring solvent-free reaction conditions and continuous flow processes. mit.edu

The development of a green synthetic pathway would not only enhance safety and reduce environmental impact but also align with the increasing demand for sustainable chemical products. rsc.org

Outlook for Interdisciplinary Research Collaborations and Translational Applications

Maximizing the impact of research on this compound will require collaboration across multiple scientific disciplines. synorgfun.com The molecule's properties are relevant to fields ranging from organic synthesis to materials engineering and nanotechnology. lbl.gov

Future progress will be driven by:

Academia-Industry Partnerships: Collaborations between academic research groups focused on fundamental synthesis and reactivity, and industrial partners in sectors like coatings, adhesives, and specialty polymers, can accelerate the translation of research findings into practical applications. acs.org

Synthesis and Materials Science Synergy: Close collaboration between synthetic chemists creating novel analogs and material scientists testing their performance is essential. This iterative cycle of design, synthesis, and characterization will be key to developing new functional materials.

Computational Modeling: The use of computational chemistry to model reactivity, predict self-assembly behavior, and guide the design of new analogs can streamline experimental efforts and provide deeper mechanistic insights.

Such interdisciplinary efforts will be crucial for moving from fundamental chemical studies to the development of advanced materials that address real-world challenges.

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